
Zinc o-acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc o-acetylsalicylate can be synthesized through the reaction of zinc oxide with acetylsalicylic acid. The reaction typically involves dissolving acetylsalicylic acid in an appropriate solvent, such as ethanol, and then adding zinc oxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Zinc o-acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Zinc hydroxide and acetylsalicylic acid.
Oxidation: Oxidized derivatives of acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, zinc o-acetylsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .
Biology
In biological research, this compound is studied for its potential anti-inflammatory and analgesic properties. It is also investigated for its role in zinc supplementation and its effects on cellular processes .
Medicine
It is explored as an alternative to traditional aspirin formulations, with the added benefit of zinc supplementation .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes .
Mechanism of Action
Zinc o-acetylsalicylate exerts its effects through the combined action of zinc ions and acetylsalicylic acid. The zinc ions play a crucial role in various enzymatic processes and cellular functions, while acetylsalicylic acid inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . This dual mechanism contributes to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound of zinc o-acetylsalicylate, known for its anti-inflammatory and analgesic properties.
Zinc Salicylate: Another zinc salt of salicylic acid, used for similar applications but with different properties.
Magnesium Acetylsalicylate: A magnesium salt of acetylsalicylic acid, used as an alternative to traditional aspirin formulations.
Uniqueness
This compound is unique due to its combination of zinc and acetylsalicylic acid, providing both anti-inflammatory effects and zinc supplementation. This dual functionality makes it a promising compound for various applications in medicine and industry .
Properties
CAS No. |
125283-41-2 |
|---|---|
Molecular Formula |
C18H14O8Zn |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
zinc;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QERFJLRDDKQIKF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


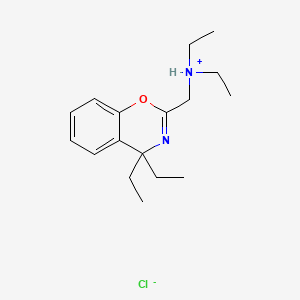
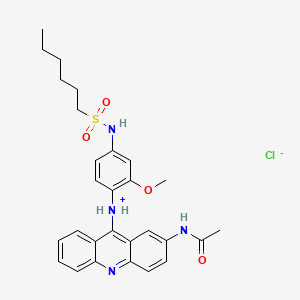

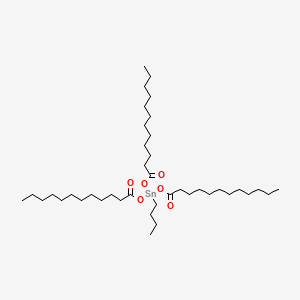
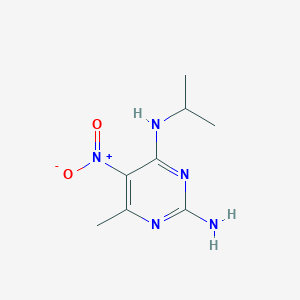
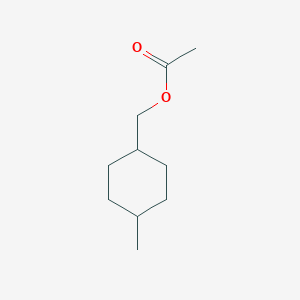
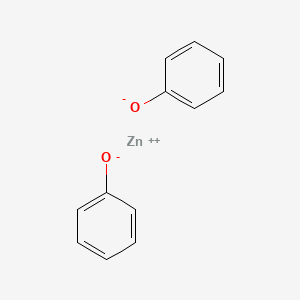
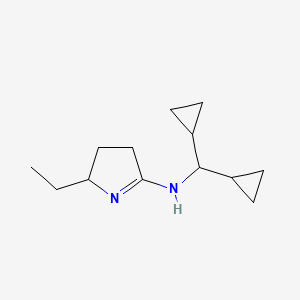
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

